molecular formula C20H27NO2 B601935 ジエノゲスト不純物 I CAS No. 65928-65-6

ジエノゲスト不純物 I

カタログ番号: B601935
CAS番号: 65928-65-6
分子量: 313.4 g/mol
InChIキー: WFQBBPSNJXAJGD-SWBPCFCJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dienogest Impurity I is a chemical compound that is often encountered as a byproduct in the synthesis of Dienogest, a synthetic progestogen used primarily in contraceptives and the treatment of endometriosis. . Understanding the properties and behavior of this impurity is crucial for ensuring the purity and efficacy of pharmaceutical products containing Dienogest.

生化学分析

Biochemical Properties

Dienogest Impurity I, like Dienogest, may interact with various enzymes, proteins, and other biomolecules. It could potentially bind to progesterone receptors, exerting a progestational effect . The nature of these interactions would likely be non-covalent and reversible, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Cellular Effects

Dienogest Impurity I may influence cell function in a manner similar to Dienogest. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it might modulate the activity of transcription factors, leading to changes in gene expression .

Molecular Mechanism

The molecular mechanism of Dienogest Impurity I would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression. For example, it might bind to progesterone receptors, triggering a cascade of intracellular events .

準備方法

The synthesis of Dienogest Impurity I typically involves several steps, starting from the precursor compounds used in the production of Dienogest. One common synthetic route involves the conversion of ketal intermediates to the desired impurity through a series of reactions including hydrolysis and oxidation . Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities and ensure high purity of the final product. This often involves the use of specific solvents and catalysts to control the reaction environment .

化学反応の分析

Dienogest Impurity I undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This impurity can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like acetonitrile or ethyl acetate . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various hydroxylated or nitrile-containing derivatives .

類似化合物との比較

Dienogest Impurity I can be compared to other impurities and related compounds in the synthesis of Dienogest, such as:

    Dienogest Impurity A: (17β)-11,17-Dihydroxy-3-oxoestra-4,9-dien-17-yl acetonitrile

    Dienogest Impurity B: Estra-4,9-diene-3,17-dione

    Dienogest Impurity C: (17β)-17-Hydroxy-3-oxoestra-5(10),9(11)-dien-17-yl acetonitrile

These impurities share structural similarities but differ in their specific functional groups and chemical properties . Dienogest Impurity I is unique in its specific hydroxyl and nitrile functional groups, which influence its reactivity and behavior in chemical reactions.

生物活性

Dienogest is a synthetic progestin primarily used in the treatment of endometriosis and other gynecological disorders. Its impurity, specifically "Dienogest Impurity I," has garnered attention for its potential biological activity. This article delves into the biological effects, mechanisms, and clinical implications of Dienogest Impurity I, supported by research findings and case studies.

Overview of Dienogest and Its Impurities

Dienogest is known for its ability to inhibit estrogen-dependent growth in endometriotic tissue. The compound is structurally similar to natural progesterone but exhibits a higher potency in certain contexts. The presence of impurities, such as Dienogest Impurity I, can influence the pharmacological profile and safety of the drug.

Genotoxicity Studies

Studies have assessed the genotoxic potential of Dienogest and its impurities. A notable investigation evaluated the clastogenic activity of Dienogest at various concentrations using human lymphocytes. Key findings include:

  • No Clastogenic Activity : At doses up to 500 µg/mL with metabolic activation, no significant chromosomal aberrations were observed.
  • Weak Aneugenic Effect : A weak aneugenic effect was noted at high concentrations (125 µg/mL), but this was not considered significant due to the lack of a dose-response relationship .

Efficacy in Clinical Settings

Dienogest has been evaluated in several clinical studies for its efficacy in managing endometriosis-related symptoms. A case study reported on a patient treated with 2 mg of Dienogest daily, resulting in:

  • Reduction in Lesion Size : After 16 months, bladder nodule size decreased from 3.3 cm to 2.8 cm, indicating effective management of endometriosis .
  • Symptom Relief : The patient experienced significant symptom relief without notable adverse effects during treatment.

Long-term Efficacy and Safety

A comprehensive observational study tracked 157 patients over a period of up to 108 months. Key outcomes included:

  • Significant Pain Reduction : Patients reported substantial decreases in dysmenorrhea and pelvic pain.
  • Endometrioma Size Reduction : The mean size of endometriomas decreased from 33.2 mm to 7 mm over the treatment duration.
  • Side Effects : Common side effects included menstrual irregularities (22.9%) and osteopenia (27.6%) among long-term users .
Study ParameterInitial MeasurementFinal MeasurementChange
Endometrioma Size33.2 mm7 mmDecrease
Dysmenorrhea ScoreHighLowSignificant Relief
Side EffectsN/A22.9% (menstrual)Notable

Dienogest operates through several mechanisms:

  • Hormonal Modulation : It creates a hypoestrogenic environment that leads to decidualization and atrophy of endometrial tissue.
  • Anti-inflammatory Effects : By modulating local inflammatory pathways, it may reduce pain associated with endometriosis.

Case Studies and Clinical Trials

Several trials have confirmed the efficacy of Dienogest in treating conditions like primary dysmenorrhea:

  • In a randomized controlled trial involving 235 patients, doses of Dienogest (0.5 mg/d, 1 mg/d, and 2 mg/d) showed superior results compared to placebo in alleviating dysmenorrhea .

特性

CAS番号

65928-65-6

分子式

C20H27NO2

分子量

313.4 g/mol

IUPAC名

2-[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile

InChI

InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h16-18,23H,2-10,12H2,1H3/t16-,17-,18+,19+,20-/m1/s1

InChIキー

WFQBBPSNJXAJGD-SWBPCFCJSA-N

異性体SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(=O)C4

正規SMILES

CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3CCC(=O)C4

純度

> 95%

数量

Milligrams-Grams

同義語

(17α)-17-Hydroxy-3-oxo-19-norpregn-5(10)-ene-21-nitrile

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。